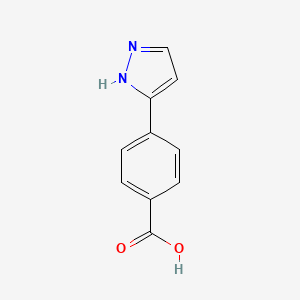

4-(1H-pyrazol-3-yl)benzoic acid

説明

Significance of Pyrazole (B372694) Derivatives in Contemporary Medicinal Chemistry Research

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its derivatives are known to exhibit a vast array of pharmacological activities, making them a focal point of research for over a century. researchgate.netglobalresearchonline.net The structural versatility of the pyrazole ring allows for the introduction of various substituents, which can modulate the compound's physicochemical properties and biological activity. globalresearchonline.net

Pyrazole derivatives have been successfully incorporated into a number of commercially available drugs with diverse therapeutic applications. nih.govresearchgate.net Examples include the potent anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant. nih.govresearchgate.net The broad spectrum of biological activities associated with pyrazole-containing compounds is extensive, encompassing:

Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown significant anti-inflammatory and pain-relieving properties. nih.govnih.gov

Antimicrobial: Researchers have reported potent antibacterial and antifungal activities for various pyrazole analogs. nih.govglobalresearchonline.net

Anticancer: The antiproliferative effects of pyrazole-oxindoles and other derivatives against several human cancer cell lines have been documented. researchgate.net

Antiviral, Antidepressant, and Antitubercular: The pyrazole scaffold is also a component of molecules investigated for these and other therapeutic areas. nih.govresearchgate.net

This wide range of biological activities has cemented the pyrazole moiety as a pharmacologically important scaffold, continually inspiring chemists to synthesize and evaluate new analogs for therapeutic potential. nih.govglobalresearchonline.net

The Role of Benzoic Acid Scaffolds in Pharmaceutical Design

Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are fundamental building blocks in pharmaceutical design. aozunchem.comwikipedia.org The benzoic acid scaffold is present in numerous natural products and serves as a key intermediate in the biosynthesis of many secondary metabolites. wikipedia.orgtu-braunschweig.de Its utility in medicinal chemistry is multifaceted.

Firstly, the carboxylic acid group is a key functional group that can participate in crucial interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. mdpi.com Secondly, benzoic acid itself exhibits antimicrobial properties and is used as a preservative in many pharmaceutical formulations to prevent microbial contamination and extend shelf life. aozunchem.comnih.gov It has been shown to inhibit the growth of molds, yeasts, and some bacteria. wikipedia.org

Furthermore, the benzoic acid structure is a versatile scaffold for synthesizing more complex medicinal compounds. nih.gov It can be readily modified to create derivatives with a wide range of therapeutic effects, including:

Antifungal agents aozunchem.compatsnap.com

Local anesthetics aozunchem.com

Antihistamines aozunchem.com

The incorporation of a benzoic acid moiety into a larger molecule can also enhance solubility and influence pharmacokinetic properties. researchgate.net Its established safety profile at regulated concentrations and its role as a precursor for a wide range of natural and synthetic products underscore its importance in drug development. aozunchem.comtu-braunschweig.de

Rationale for Investigating 4-(1H-Pyrazol-3-yl)benzoic Acid as a Core Structure for Bioactive Molecules

The strategic combination of a pyrazole ring and a benzoic acid moiety in a single molecule, as seen in this compound, provides a strong rationale for its investigation as a core structure for developing new bioactive agents. This molecular architecture allows for the synergistic integration of the favorable properties of both scaffolds.

Research into related structures has demonstrated the potential of this combination. For instance, studies on pyrazole derivatives containing a benzoic acid group have led to the discovery of potent antimicrobial agents. nih.govmdpi.com The design of these molecules often involves using the benzoic acid as a platform to which different functional groups are attached, thereby modulating the biological activity of the core pyrazole structure. The investigation of prodrugs has also been an area of interest, where the benzoic acid group is esterified to potentially improve membrane crossing and is later hydrolyzed by microbial esterases to release the active acid form. nih.gov

Overview of Research Trajectories for this compound and Related Analogs

Research focusing on this compound and its analogs has primarily centered on the synthesis of new derivatives and the evaluation of their antimicrobial properties, particularly against drug-resistant bacteria. acs.orgmdpi.com A common synthetic strategy involves the creation of a pyrazole aldehyde core, which is then used as a versatile intermediate to generate a library of derivatives, often through reductive amination or the formation of hydrazones. nih.gov

One significant area of investigation has been the synthesis of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, which have shown potent activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Enterococcus species. mdpi.com Another research direction has explored hydrazone derivatives of similar pyrazole-benzoic acid scaffolds. For example, derivatives of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid and fluoro-substituted analogs have been identified as potent growth inhibitors of both Staphylococcus aureus and Acinetobacter baumannii. acs.orgmdpi.com

These studies often involve extensive screening against various bacterial strains, determination of Minimum Inhibitory Concentration (MIC) values, and sometimes, investigations into the mechanism of action, such as membrane disruption. mdpi.comresearchgate.net The consistent finding of potent antibacterial activity among different analogs highlights the promise of the this compound scaffold as a platform for the development of new antibiotics.

Research Findings on Analogs of this compound

The following tables summarize the findings from studies on various derivatives synthesized from pyrazole-benzoic acid scaffolds.

Table 1: Antimicrobial Activity of 3-Fluorophenyl-Derived Hydrazones acs.org

| Compound | Substituent on Hydrazone | Target Organism (Strain) | MIC (µg/mL) |

| 5 | N,N-Bisphenyl | S. aureus (ATCC 33591, 33592, 700699) | 0.78 |

| 6 | N-Benzyl-N-phenyl | Gram-positive strains | 1.56 |

| 7 | N,N-Dibenzyl | B. subtilis | 1.56 |

| 8 | Chloro-substituted phenyl | MRSA | 3.125 |

| 11 | Bisfluoro-substituted phenyl | S. aureus (ATCC 33592) | 3.125 |

| 12 | Bischloro-substituted phenyl | S. aureus (ATCC 33592) | 0.39 |

| 13 | 3-Chloro-2-fluoro-phenyl | Antibiotic-resistant strains | 0.78 |

This table shows the minimum inhibitory concentration (MIC) for several hydrazone derivatives against various bacterial strains.

Table 2: Antimicrobial Activity of 4-Fluorophenyl-Derived Hydrazones acs.org

| Compound | Substituent on Hydrazone | Target Organism (Strain) | MIC (µg/mL) |

| 23 | N,N-Diphenyl | S. aureus | 0.78 |

| 23 | N,N-Diphenyl | B. subtilis | 1.56 |

| 25 | N,N-Dibenzyl | Various strains | 3.125 |

This table highlights the potent activity of the N,N-Diphenyl derivative against both S. aureus and B. subtilis.

Table 3: Activity of Anilino Derivatives against Gram-Positive Bacteria mdpi.com

| Compound | Aniline (B41778) Substituent | Target Organism | MIC (µg/mL) |

| 2 | 3-Chlorophenyl | Various strains | 6.25 - 50 |

| 6 | 3-Chloro-4-methyl | S.aureus strains | 3.12 - 6.25 |

| 7 | 4-Bromo-3-methyl | Various strains | Similar to 6 |

This table presents the MIC values for aniline derivatives, showing moderate to potent growth inhibition.

Structure

3D Structure

特性

IUPAC Name |

4-(1H-pyrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJWCCHRWJSWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370896 | |

| Record name | 4-(1H-pyrazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208511-67-5 | |

| Record name | 4-(1H-pyrazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Pyrazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Research on Biological Activities and Mechanistic Insights

Antimicrobial Activity Studies

The pyrazole (B372694) nucleus is a well-studied heterocycle, with its derivatives demonstrating a wide array of biological activities, including antimicrobial properties. nih.gov Research into pyrazole-based compounds, specifically those derived from 4-(1H-pyrazol-3-yl)benzoic acid, has identified promising candidates for combating drug-resistant bacteria. acs.orgnsf.govmdpi.com

Derivatives of this compound have shown significant antibacterial activity against a variety of Gram-positive pathogens, including notoriously resistant strains. nsf.govnih.gov Studies have focused on synthesizing novel analogs to enhance potency and explore their mechanisms of action against these challenging bacteria. acs.orgnih.gov

Staphylococcus aureus and its methicillin-resistant variant (MRSA) are responsible for a significant number of infections and deaths annually. nih.gov Consequently, the development of new agents targeting these pathogens is a critical area of research. nih.gov Numerous studies have demonstrated that derivatives of this compound are potent inhibitors of various S. aureus strains.

Research into 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives identified several compounds with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against staphylococci. nsf.govmdpi.comnih.gov One disubstituted aniline (B41778) derivative, in particular, was very active against S. aureus strains with MICs of 0.78 µg/mL. nih.gov Another study on fluorophenyl-substituted pyrazole derivatives reported a phenoxy-substituted compound with an MIC value of 1 µg/mL against S. aureus ATCC 33591. nih.gov

Similarly, the synthesis of pyrazole-derived hydrazones has yielded molecules with potent anti-MRSA activity. acs.org An N,N-bisphenyl derivative demonstrated excellent activity against three different MRSA strains with MIC values as low as 0.78 µg/mL. acs.org Further chemical modifications, such as bischloro substitution on the phenyl hydrazone moiety, led to a compound that was the most potent in its series, with an MIC of 0.39 µg/mL against a multiresistant staph strain (S. aureus ATCC 33592). acs.org Naphthyl-substituted pyrazole-derived hydrazones have also shown potent growth inhibition of drug-resistant S. aureus with MICs as low as 0.78 µg/mL. nih.gov These potent compounds have also been shown to be effective at inhibiting and eradicating S. aureus biofilms and are potent against S. aureus persister cells. nsf.govmdpi.comnih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Reported Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococci | As low as 0.78 µg/mL |

| Bischloro-substituted phenyl hydrazone derivative | S. aureus ATCC 33592 (MRSA) | 0.39 µg/mL |

| N,N-Bisphenyl hydrazone derivative | MRSA strains (ATCC 33591, 33592, 700699) | 0.78 µg/mL |

| Naphthyl-substituted pyrazole-derived hydrazones | Drug-resistant S. aureus | As low as 0.78 µg/mL |

| 3-Chloro-2-fluorophenyl-substituted hydrazone derivative | MRSA strains | As low as 1.56 µg/mL |

| Phenoxy-substituted 4-fluorophenyl pyrazole derivative | S. aureus ATCC 33591 (MRSA) | 1 µg/mL |

Enterococci, particularly vancomycin-resistant strains (VRE), are a major cause of hospital-acquired infections and present a significant therapeutic challenge. nih.govnih.gov Research has shown that pyrazole derivatives are active against these pathogens. nsf.govmdpi.com Specifically, 4-trifluoromethylphenyl-substituted pyrazole derivatives have been identified as potent antimicrobial agents against VRE. nih.gov

Studies on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives confirmed their efficacy against enterococci, with MIC values as low as 0.78 µg/mL. nsf.govmdpi.com One potent compound in this class effectively inhibited Enterococcus faecalis and Enterococcus faecium strains at an MIC of 3.12 µg/mL. nih.gov Furthermore, multi-step resistance assays have indicated a very low tendency for E. faecalis to develop resistance to certain trifluoromethyl phenyl derived pyrazoles. nih.gov In other research, a bicyclic pyrazoline compound displayed excellent potency against E. faecalis and E. faecium, including drug-resistant variants, with uniform MIC values of 4 µg/mL. mdpi.com

| Compound/Derivative Class | Bacterial Strain(s) | Reported Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Enterococci | As low as 0.78 µg/mL |

| Disubstituted aniline pyrazole derivative (Compound 8) | E. faecalis, E. faecium | 3.12 µg/mL |

| Bicyclic pyrazoline derivative (Compound 9) | E. faecalis, E. faecium (including MDR strains) | 4 µg/mL |

Several derivatives based on the this compound scaffold have demonstrated notable activity against Bacillus subtilis. An N,N-bisphenyl pyrazole derivative inhibited the growth of B. subtilis with an MIC value of 1.56 µg/mL. acs.org Similarly, N,N-diphenyl and N,N-dibenzyl derivatives were also effective against B. subtilis at a concentration of 1.56 µg/mL. acs.org

In a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, a disubstituted aniline compound was found to be a potent inhibitor of B. subtilis with an MIC of 0.78 µg/mL. nih.gov Another compound in the same series, a 4-fluoro-3-trifluoromethyl-substituted derivative, also showed activity with an MIC of 3.12 μg/mL against B. subtilis. nih.gov Hydrazone derivatives have also proven effective; a bischloro derivative inhibited B. subtilis with an MIC as low as 0.78 μg/mL, while a 4-bromophenyl derivative showed an MIC of 1.56 μg/mL. nih.gov

| Compound/Derivative | Bacterial Strain | Reported Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Disubstituted aniline pyrazole derivative (Compound 8) | B. subtilis | 0.78 µg/mL |

| Bischloro-substituted phenyl hydrazone derivative (Compound 6i) | B. subtilis | 0.78 µg/mL |

| N,N-Bisphenyl derivative (Compound 5) | B. subtilis | 1.56 µg/mL |

| N,N-Diphenyl derivative (Compound 23) | B. subtilis | 1.56 µg/mL |

| 4-Bromophenyl hydrazone derivative (Compound 6j) | B. subtilis | 1.56 µg/mL |

Staphylococcus epidermidis is an opportunistic pathogen often associated with infections of implanted medical devices. acs.org Research has identified pyrazole derivatives with inhibitory effects against this bacterium. An N,N-bisphenyl derivative of a pyrazole-derived hydrazone was shown to inhibit the growth of S. epidermidis with an MIC of 3.125 µg/mL. acs.org

From a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, a disubstituted aniline compound inhibited S. epidermidis with an MIC of 6.25 µg/mL. nih.gov Another study highlighted a simple methacrylamide analog that displayed noteworthy activity against S. epidermidis biofilms. nsf.gov Additionally, a bicyclic pyrazoline compound demonstrated excellent potency, inhibiting S. epidermidis at an MIC of 4 µg/mL. mdpi.com

| Compound/Derivative | Bacterial Strain | Reported Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,N-Bisphenyl hydrazone derivative (Compound 5) | S. epidermidis 700296 | 3.125 µg/mL |

| Bicyclic pyrazoline derivative (Compound 9) | S. epidermidis | 4 µg/mL |

| Disubstituted aniline pyrazole derivative (Compound 8) | S. epidermidis | 6.25 µg/mL |

While many pyrazole derivatives show strong activity against Gram-positive bacteria, achieving broad-spectrum activity that includes Gram-negative bacteria is more challenging, partly due to the highly impermeable outer membrane of these organisms. acs.orgnih.gov However, some studies have reported success.

Derivatives of this compound have shown promise against Acinetobacter baumannii, a Gram-negative bacterium that can cause serious nosocomial infections. nih.govacs.org Several pyrazole-derived hydrazones showed moderate activity against A. baumannii strains, with the lowest MIC being 3.125 μg/mL. acs.org Other hydrazone derivatives of a 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid showed very good activity against A. baumannii, with MIC values as low as 0.78 μg/mL. nih.gov

Broader spectrum activity has also been achieved. Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin against four Gram-negative strains, including E. coli, K. pneumoniae, P. aeruginosa, and Salmonella typhimurium. nih.gov Similarly, aza-indole-derived pyrazoles were found to be potent inhibitors of several Gram-negative bacteria, including E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa, with MIC values in the range of 0.31–1.56 μg/ml. nih.gov However, other studies on different sets of pyrazole-derived hydrazones found no activity against strains of Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Klebsiella pneumoniae. acs.org

Efficacy against Gram-Negative Bacterial Strains

Activity against Acinetobacter baumannii

Derivatives of this compound have demonstrated significant and often specific activity against Acinetobacter baumannii, a Gram-negative bacterium notorious for its high levels of antibiotic resistance nih.govnih.gov. Research into novel 1,3-diphenyl pyrazole derivatives, synthesized from 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, has identified compounds with potent anti-A. baumannii properties nih.govnih.gov. In disk diffusion assays, certain derivatives produced zones of growth inhibition as large as 85 mm nih.govresearchgate.net. Subsequent minimum inhibitory concentration (MIC) tests confirmed this activity, with some compounds inhibiting bacterial growth at concentrations as low as 4 μg/mL nih.govnih.gov.

Further studies have explored how specific chemical modifications to the parent structure influence antibacterial potency. For instance, a series of 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives were developed as narrow-spectrum antibiotics specifically targeting A. baumannii nih.gov. Within this series, halogen substitutions on the N-phenyl hydrazone portion of the molecule were particularly effective nih.govmdpi.com.

Key findings include:

A 3-Fluorophenyl derivative showed potent activity against A. baumannii strains with MIC values as low as 1.56 µg/mL nih.gov.

A chloro-substituted derivative emerged as the most potent compound in its series, inhibiting the growth of A. baumannii ATCC 19606 at a submicrogram concentration and other strains at 1.56 to 3.125 µg/mL nih.gov.

Coumarin-pyrazole-hydrazone hybrids have also been identified as strong growth inhibitors of antibiotic-resistant A. baumannii, with MIC values reaching as low as 1.56 μg/mL mdpi.com.

Other fluorophenyl-derived aldehydes demonstrated moderate activity against several A. baumannii strains, with a minimum MIC value of 3.125 μg/mL acs.org.

These findings underscore the potential of this chemical class as a scaffold for developing potent agents against the challenging pathogen A. baumannii nih.gov.

Table 1: Activity of this compound Derivatives against Acinetobacter baumannii

| Derivative Type | Specific Substitution | A. baumannii Strain(s) | Reported MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Hydrazone of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid | Chloro | Not specified | 4 | nih.govnih.gov |

| Hydrazone of 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid | 3-Fluorophenyl | Multiple strains | 1.56 | nih.gov |

| Hydrazone of 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid | Chloro | ATCC 19606, BAA-1605, ATCC 747 | <1.0 - 3.125 | nih.gov |

| Hydrazone of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Fluoro | Not specified | 6.25 | nih.gov |

| 3-Fluorphenyl-derived aldehyde | Fluoro | Three strains | 3.125 | acs.org |

Selective Activity Profiles against Other Gram-Negative Pathogens

A remarkable characteristic of many this compound derivatives is their selective activity against A. baumannii over other Gram-negative pathogens nih.govacs.org. In multiple studies, compounds that were potent against A. baumannii showed no significant activity against other clinically relevant Gram-negative bacteria acs.org.

For example, a study on fluorophenyl-derived pyrazole aldehydes found that while several compounds were active against A. baumannii, none of them showed any activity against Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, or Klebsiella pneumoniae acs.org. Similarly, initial screenings of 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives revealed a high degree of specificity; the compounds did not exhibit activity against E. aerogenes, E. coli, or P. aeruginosa at concentrations below 50 µg/mL nih.gov.

This narrow-spectrum activity is a significant advantage, as it suggests these compounds could potentially treat A. baumannii infections without disrupting the broader gut microbiota, a common side effect of broad-spectrum antibiotics. However, some derivatives have shown a slightly broader range. One fluoro-substituted hydrazone derivative, for instance, exhibited moderate activity against E. aerogenes in addition to its primary activity against A. baumannii nih.gov.

Table 2: Selective Activity of this compound Derivatives Against Gram-Negative Bacteria

| Derivative Class | Activity against A. baumannii (MIC in µg/mL) | Activity against Other Gram-Negative Bacteria | Reference |

|---|---|---|---|

| Fluorophenyl-derived pyrazole aldehydes | 3.125 | No activity against E. coli, E. aerogenes, P. aeruginosa, K. pneumoniae | acs.org |

| (4-Formyl-1,3-diyl)dibenzoic acid hydrazones | 1.56 - 3.125 | No activity against E. aerogenes, E. coli, P. aeruginosa (<50 µg/mL) | nih.gov |

Anti-Biofilm Research

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics nih.gov. Certain derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have been investigated for their ability to combat these resilient structures, with studies focusing on both preventing their formation and destroying established biofilms nih.govnsf.gov. The research in this area has primarily centered on Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis nih.govnih.gov.

Several pyrazole derivatives have demonstrated a potent ability to inhibit the formation of biofilms nih.gov. In studies against S. aureus, compounds 10 and 11, which are derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid, showed very strong biofilm inhibition at concentrations corresponding to 2x, 1x, and even 0.5x their MIC values nih.gov. Another compound from the same family, compound 8, was highly effective at preventing the growth of E. faecalis biofilm, inhibiting its formation by over 90% at the concentrations tested nih.gov. This preventative action is crucial for mitigating infections related to medical devices where biofilms readily form nih.gov.

Eradicating a mature, pre-formed biofilm is a more significant challenge than preventing its initial formation frontiersin.orgubc.ca. Nevertheless, certain this compound derivatives have shown efficacy in this area nih.govnsf.gov. Compound 10 was noted for its ability to effectively eliminate established S. aureus biofilms at 2x, 1x, and 0.5x its MIC nih.gov. Compound 11 also displayed good biofilm eradication properties at 2x and 1x MIC nih.gov. The bis(trifluoromethyl)aniline derivative (compound 8) was a moderate biofilm eradicator of S. aureus nih.gov. These findings are significant because pathogens like S. aureus and E. faecalis form biofilms that are recalcitrant to existing treatments nih.gov.

Studies on Activity against Bacterial Persister Cells

Persister cells are a subpopulation of dormant, metabolically inactive bacteria that exhibit high tolerance to antibiotics nih.gov. These cells are a primary cause of chronic and recurrent infections nih.gov. Research has shown that select derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid are highly effective against these challenging cells nih.govnsf.gov.

Studies on S. aureus persisters revealed that lead compounds from this pyrazole family were very potent, showing superior activity compared to the conventional antibiotics gentamycin and vancomycin nih.gov. Further investigation into trifluoromethyl phenyl derivatives confirmed a bactericidal effect against stationary-phase S. aureus cells, which serve as a model for non-growing persister cells nih.gov. This ability to kill dormant cells is a critical attribute for any new antimicrobial agent aiming to resolve persistent infections.

Bacterial Resistance Development Dynamics

A crucial factor in the long-term viability of any new antibiotic is the rate at which bacteria develop resistance to it. Encouragingly, derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have shown a low propensity for inducing resistance nih.govnih.gov.

In multi-passage resistance studies, where bacteria are repeatedly exposed to sub-lethal concentrations of a compound, both S. aureus and E. faecalis developed minimal resistance to the tested pyrazole derivatives nih.govnih.gov. The MIC values for the compounds increased by no more than twofold over the course of the experiments nih.govnsf.gov. This low tendency for resistance development suggests that these compounds may have a more durable clinical utility compared to antibiotics that are quickly rendered ineffective by bacterial adaptation nih.gov.

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid |

| 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid |

| 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid |

| 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid |

| Coumarin-pyrazole-hydrazone hybrids |

| 1,3-diphenyl pyrazole derivatives |

| bis(trifluoromethyl)aniline derivative |

| Gentamycin |

| Vancomycin |

| Acinetobacter baumannii |

| Escherichia coli |

| Enterobacter aerogenes |

| Pseudomonas aeruginosa |

| Klebsiella pneumoniae |

| Staphylococcus aureus |

Elucidation of Antimicrobial Mechanisms of Action

Recent investigations into pyrazole derivatives, particularly those based on the this compound scaffold, have revealed specific mechanisms through which they exert their antimicrobial effects. These studies have moved beyond simple efficacy assessment to explore the precise molecular interactions and pathways disrupted by these compounds.

Bacterial Cell Membrane Permeabilization and Disruption

A primary mechanism of action identified for derivatives of this compound is the disruption of bacterial cell membrane integrity. nih.govmdpi.com This mode of action is considered a plausible reason for the bactericidal effects observed with these compounds. nih.gov Research on various synthesized derivatives has demonstrated potent growth inhibition against drug-resistant strains of bacteria like Staphylococcus aureus and Acinetobacter baumannii. acs.org

The ability of these compounds to permeabilize the cell membrane has been confirmed through multiple experimental assays. Flow cytometry and protein leakage assays have been employed to demonstrate that these pyrazole derivatives lead to compromised cell membranes. nih.govmdpi.com Another method used is the BacLight assay, which utilizes the fluorescent probes SYTO-9 and propidium iodide. acs.org SYTO-9 can penetrate all bacterial cells, while propidium iodide only enters cells with significant membrane damage. acs.org Studies using this assay confirmed that treatment with pyrazole-derived compounds resulted in substantial membrane damage. acs.org

The potent activity of these derivatives is highlighted by their low minimum inhibitory concentration (MIC) values against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives

| Compound Derivative | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococcus aureus | As low as 0.78 | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Enterococcus faecalis | As low as 0.78 | nih.gov |

| Bischloro-substituted Hydrazone Derivative | S. aureus ATCC 33592 (MRSA) | 0.39 | acs.orgacs.org |

| 3-Chloro-2-fluoro Hydrazone Derivative | Antibiotic-resistant strains | As low as 0.78 | acs.orgacs.org |

| N-Benzyl-N-phenyl Hydrazone Derivative | Gram-positive strains | As low as 1.56 | acs.org |

| 4-Bromophenyl Hydrazone Derivative | A. baumannii | As low as 0.78 | nih.gov |

Inhibition of Fatty Acid Biosynthesis (FAB) Pathways

In addition to membrane disruption, another key antimicrobial mechanism for this class of compounds is the inhibition of fatty acid biosynthesis (FAB). nih.govnih.gov The FAB pathway is essential for bacteria as it produces fatty acids necessary for building cell membranes and other critical components. Several novel pyrazole derivatives have been identified as potent inhibitors of this pathway. nih.gov

The determination of these compounds as FAB inhibitors was achieved through advanced molecular techniques, specifically CRISPR interference (CRISPRi) studies. nih.gov This approach allows for the specific knockdown of bacterial genes to identify which pathways are targeted by an antibacterial agent. The effectiveness of these compounds as FAB inhibitors contributes to their potent antibacterial properties, with some derivatives showing minimum inhibitory concentrations as low as 0.5 µg/mL. nih.govnih.gov

Anticancer / Antitumor Research

The this compound structure has also been a foundation for research into new anticancer agents. Studies have explored its effects on various cancer cell lines and its interaction with specific molecular targets involved in oncogenesis.

Inhibitory Effects on Human Cancer Cell Lines (e.g., A549, PC-9, MCF7, A375)

While direct studies on this compound itself against a wide panel of cancer cell lines are not extensively detailed in the reviewed literature, research on compounds that target its known pathways provides significant insights. For instance, natural PTP1B inhibitors, a key target for pyrazole-based compounds, have demonstrated inhibitory effects against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). mdpi.com This suggests that the anticancer activity of this compound derivatives may be mediated, at least in part, through the inhibition of such key cellular enzymes.

Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity

A significant focus of anticancer research related to this scaffold is the modulation of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a non-receptor protein tyrosine phosphatase that acts as a major negative regulator in several signaling pathways, including those relevant to cancer, such as the epidermal growth factor (EGF) pathway. nih.gov Overexpression of PTP1B has been linked to oncogenesis and metastasis in certain cancers, making it an attractive therapeutic target. mdpi.com

Benzoic acid derivatives have been specifically optimized as inhibitors of PTP1B. nih.gov The inhibition of PTP1B represents a promising strategy for cancer treatment. For example, in Chronic Myelogenous Leukemia (CML), the inhibition of PTP1B has been shown to trigger the degradation of the Bcr-Abl oncoprotein through ubiquitination. researchgate.net This action reduces the viability of cancer cells and suggests that PTP1B inhibitors could be developed as novel therapeutic agents for CML. researchgate.net

Exploration of Other Potential Antineoplastic Pathways

Research into the structural components of this compound points to other potential mechanisms for its antineoplastic activity.

Autophagy Modulation : Other pyrazole-containing compounds, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been identified as potent anticancer agents that function as autophagy modulators. nih.gov These compounds were found to reduce the activity of mTORC1, a key regulator of cell growth, and disrupt the autophagic process in cancer cells, representing a potentially novel mechanism of action. nih.gov

Histone Deacetylase (HDAC) Inhibition : The benzoic acid moiety is also of interest. Naturally occurring benzoic acid derivatives have been shown to inhibit cancer cell growth by acting as histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a critical role in gene expression, and their inhibition can prevent the expression of oncogenes. Certain benzoic acid derivatives have been found to induce cancer cell apoptosis mediated by Caspase-3 and arrest the cell cycle, indicating their potential as effective HDAC inhibitors. nih.gov

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory and analgesic effects. The unique structural features of the pyrazole ring make it a valuable component in the design of novel therapeutic agents. While the broader class of pyrazole-containing compounds has been extensively investigated for these properties, specific and detailed research on the anti-inflammatory and analgesic activities of this compound itself is not extensively documented in publicly available literature.

However, the potential of related structures is noteworthy. For instance, the isomer 4-(1H-Pyrazol-1-yl)benzoic acid is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com This suggests that the pyrazole-benzoic acid scaffold is of significant interest to medicinal chemists. The development of new non-steroidal anti-inflammatory drugs (NSAIDs) continues to be an active area of research, with a focus on creating compounds with high efficacy and low toxicity. mdpi.com

Studies on more complex pyrazole benzamide derivatives have shown promising anti-inflammatory activity. In one study, a series of pyrazole benzamides were synthesized and evaluated in vivo using a carrageenan-induced rat hind paw edema model. africanjournalofbiomedicalresearch.com Significant anti-inflammatory effects were observed for several compounds in this series, with some exhibiting inhibition of edema comparable to or even exceeding that of standard drugs. africanjournalofbiomedicalresearch.com For example, a compound designated as 5e showed the highest inhibition at 61.26%. africanjournalofbiomedicalresearch.com Such findings underscore the therapeutic potential of the pyrazole scaffold in the development of new anti-inflammatory agents.

Furthermore, the combination of pyrazole with other heterocyclic fragments has been explored to develop compounds with antinociceptive (analgesic) activity. Research has shown that chemical modifications involving the incorporation of pyrazole and 1,2,4-triazole structures into a single molecule can yield biologically active compounds with analgesic properties, as confirmed in preclinical models such as the acetic acid-induced writhing test. zsmu.edu.ua

While direct experimental data on the anti-inflammatory and analgesic properties of this compound is limited, the consistent and potent activity of its derivatives strongly suggests that this chemical scaffold is a promising starting point for the design of new anti-inflammatory and analgesic agents.

Antileishmanial Activity

Leishmaniasis is a parasitic disease that remains a significant global health problem, and the search for new, effective, and safer treatments is a priority. The pyrazole scaffold has emerged as a promising heterocyclic core in the design of novel antileishmanial agents. While specific studies on the antileishmanial activity of this compound are not readily found in the available literature, research on related pyrazole derivatives has demonstrated significant potential.

A notable example is the investigation of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives. A series of these compounds were synthesized and evaluated for their in vitro activity against Leishmania infantum and Leishmania amazonensis. nih.gov Several of these derivatives displayed an active profile, with some compounds showing efficacy comparable to the reference drug pentamidine, but with lower cytotoxicity to mammalian cells. nih.gov This highlights the potential of the 1-aryl-pyrazole scaffold as a template for the development of new antileishmanial drugs.

Further research into pyrazole hybrids has also yielded promising results. The synthesis of endoperoxide-pyrazole hybrids has been explored as a novel strategy against Leishmania species. researchgate.net These hybrid molecules are designed to combine the therapeutic potential of both the endoperoxide and pyrazole moieties. researchgate.net In vitro evaluations of these hybrids against promastigote forms of L. infantum and L. tropica have been conducted to screen for potential antiparasitic candidates. researchgate.net

The consistent antileishmanial activity observed in various pyrazole-containing molecular architectures underscores the importance of this heterocyclic system in the development of new therapies for leishmaniasis. Although direct data for this compound is lacking, the findings from related structures provide a strong rationale for its consideration in future antileishmanial drug discovery programs.

Emerging Biological Activities of Related Pyrazole-Benzoic Acid Hybrids

The chemical scaffold of pyrazole-benzoic acid has proven to be a versatile platform for the development of novel therapeutic agents with a wide array of biological activities beyond the classical anti-inflammatory and analgesic effects. Researchers have synthesized and evaluated numerous derivatives, revealing promising activities in various domains of medicinal chemistry.

Antibacterial Activity:

A significant area of emerging research is the antibacterial potential of pyrazole-benzoic acid hybrids. Several studies have reported the synthesis of novel derivatives with potent activity against a range of bacterial pathogens, including drug-resistant strains.

For instance, a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives were developed and identified as potent anti-Gram-positive bacterial agents. mdpi.com These compounds exhibited significant activity against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com Some of these derivatives were also effective at inhibiting and eradicating bacterial biofilms, a key factor in chronic and recurrent infections. mdpi.com

In another study, novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid were synthesized and showed potent activity against Acinetobacter baumannii, a challenging Gram-negative pathogen known for its multidrug resistance. nih.govresearchgate.net The most active compounds in this series exhibited MIC values as low as 4 μg/mL. nih.gov

The following table summarizes the antibacterial activity of selected pyrazole-benzoic acid derivatives:

| Compound Class | Target Organism(s) | Key Findings |

| 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Staphylococci, Enterococci | Potent activity with MICs as low as 0.78 μg/mL; effective against biofilms. mdpi.com |

| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | Acinetobacter baumannii | Potent activity against a multidrug-resistant pathogen with MICs as low as 4 μg/mL. nih.gov |

Anticancer Activity:

The pyrazole nucleus is a constituent of several approved drugs and is a scaffold of great interest in oncology. Research into pyrazole derivatives has demonstrated their potential as anticancer agents, acting through various mechanisms. While specific studies on the anticancer properties of this compound are not detailed, the broader class of pyrazole-containing compounds has shown significant promise.

Other Emerging Activities:

The versatility of the pyrazole-benzoic acid scaffold extends to other therapeutic areas. For example, some pyrazole derivatives have been investigated for their anticonvulsant and antiviral activities. The ability to modify the core structure at various positions allows for the fine-tuning of biological activity and the exploration of new therapeutic applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituents on the Pyrazole (B372694) Ring on Biological Potency

The biological activity of 4-(1H-pyrazol-3-yl)benzoic acid derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. mdpi.comresearchgate.net These modifications can alter the electronic properties, steric hindrance, and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

Influence of Halogenation on Biological Potency and Selectivity

Halogenation of the pyrazole ring is a common strategy to enhance biological activity. researchgate.netbeilstein-archives.org The introduction of halogen atoms, particularly fluorine, can lead to improved potency and selectivity due to their unique electronic and steric properties.

Fluorine substitution, for instance, has been extensively studied in drug discovery to enhance biological activity and increase the chemical and metabolic stability of molecules. acs.org In a series of this compound derivatives, the introduction of a fluorine atom at various positions on the phenyl ring attached to the pyrazole core led to potent antibacterial agents. nih.gov Specifically, 3-trifluoromethyl-4-halo substituted compounds showed that potency increased with the increasing size of the halogen atom, with the bromo-substituted derivative being the most potent. nih.gov This highlights the nuanced role of both the type and position of the halogen in modulating biological effects.

Role of Anilinomethyl and Hydrazone Moieties in Activity Enhancement

A series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized and found to inhibit the growth of A549 cells and induce apoptosis. nih.gov The presence of the hydrazone moiety is often associated with a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.gov In some cases, the hydrazone moiety is considered a pharmacophoric character for the inhibition of enzymes like COX. nih.gov

Furthermore, the synthesis of pyrazole derivatives incorporating an anilinomethyl group has yielded potent antibacterial agents. nih.gov Lipophilic substituents on the aniline (B41778) moiety were found to significantly improve antibacterial activity. nih.gov For example, a 3,5-bis(trifluoromethyl)-substituted aniline derivative was among the most potent compounds in a series, highlighting the importance of this substituent for activity. nih.gov The combination of the pyrazole core with these functional groups provides a versatile platform for developing new therapeutic agents.

Effects of Trifluoromethyl and other Aryl Substituents

The introduction of trifluoromethyl (CF3) groups and other aryl substituents on the pyrazole ring has a marked effect on the biological activity of the resulting compounds. The CF3 group, with its high electronegativity and lipophilicity, can significantly alter the electronic and pharmacokinetic properties of a molecule. acs.org

For instance, a compound with a trifluoromethyl group at the para position on the phenyl rings attached to a pyrazole scaffold exhibited the most potent anticancer activity in a series of tested compounds. mdpi.com This suggests that the electron-withdrawing nature of the CF3 group can enhance the biological potency. The presence of a CF3 group can also improve metabolic stability and cell permeability. acs.org

Influence of Benzoic Acid Moiety Modifications on Biological Activity Profiles

Modifications to the benzoic acid moiety of this compound can dramatically alter the biological activity profile of the resulting derivatives. The carboxylic acid group is a key pharmacophore, often involved in hydrogen bonding interactions with target proteins. Its modification can lead to changes in solubility, acidity, and the ability to act as a hydrogen bond donor or acceptor.

For example, converting the carboxylic acid to an amide can lead to derivatives with different biological activities. Research has shown that pyrazole carboxamide derivatives can exhibit significant biological effects. bibliomed.org The nature of the amine used to form the amide can introduce new points of interaction with a biological target, leading to altered potency or a completely different activity profile.

Regioisomeric Effects on Biological Activity and Molecular Interactions

The position of substituents on the pyrazole ring can lead to the formation of regioisomers, which often exhibit distinct biological activities and molecular interactions. The differential placement of functional groups can alter the molecule's shape, polarity, and ability to interact with specific residues in a protein's binding site.

For instance, the synthesis of N-methylpyrazoles often results in a mixture of regioisomers that can be challenging to separate. acs.org Studies have shown that the use of fluorinated alcohols as solvents can significantly improve the regioselectivity of pyrazole formation. acs.org The biological evaluation of separated regioisomers frequently reveals that one isomer is significantly more active than the other, underscoring the importance of precise structural control in drug design. This difference in activity is attributed to the specific orientation of substituents required for optimal binding to the biological target.

Conformational Analysis and Identification of Bioactive Conformations

Understanding the three-dimensional structure and conformational flexibility of this compound derivatives is crucial for identifying their bioactive conformations. The bioactive conformation is the specific spatial arrangement of the molecule that allows it to bind effectively to its biological target.

Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict the binding modes and conformations of these compounds. For example, molecular docking of an indenopyrazole derivative into the binding site of E. coli DNA gyrase revealed that the carbonyl group of the indene (B144670) moiety forms a hydrogen bond with a specific glycine (B1666218) residue, while the pyrazole ring interacts with an isoleucine residue via π-alkyl interactions. mdpi.com These computational insights, combined with experimental data from techniques like X-ray crystallography and NMR spectroscopy, help in elucidating the key structural features required for biological activity and guide the design of more potent and selective analogs.

Ligand Efficiency and Drug Likeness Assessments in SAR Contexts

The journey of a potential drug molecule from a mere "hit" to a viable "lead" is significantly guided by the principles of ligand efficiency and drug-likeness. These metrics offer a quantitative framework to assess the quality of a compound, steering optimization efforts towards molecules with a higher probability of success in clinical development.

Ligand Efficiency (LE): A Measure of Binding Potency Relative to Size

Ligand efficiency (LE) is a pivotal metric in drug discovery that normalizes the binding affinity of a compound, typically the Gibbs free energy (ΔG), by its size, usually represented by the number of non-hydrogen atoms (heavy atom count, HAC). wikipedia.org This allows for a more equitable comparison of compounds with different molecular weights, favoring those that achieve high potency with a smaller molecular footprint. The mathematical representation of LE is:

LE = - (ΔG) / HAC

Where ΔG can be calculated from the binding affinity (e.g., Ki, Kd, or IC50). A higher LE value is generally desirable as it indicates a more efficient interaction between the ligand and its target. While a universally accepted threshold is not defined, an LE value of 0.3 kcal/mol per heavy atom is often considered a favorable starting point for lead optimization. rgdscience.com

For this compound, while specific experimental binding data across a range of targets is not extensively published, in silico predictions and data from analogous structures provide valuable insights. To illustrate the application of this metric, a hypothetical set of binding affinities for this compound against a target can be used to calculate its LE.

Table 1: Hypothetical Ligand Efficiency Calculation for this compound

| Parameter | Value |

| Molecular Formula | C10H8N2O2 |

| Heavy Atom Count (HAC) | 14 |

| Assumed IC50 | 10 µM |

| pIC50 (-logIC50) | 5.0 |

| Gibbs Free Energy (ΔG) at 298K (kcal/mol) | -6.82 |

| Ligand Efficiency (LE) (kcal/mol/HAC) | 0.49 |

This table presents a hypothetical calculation to demonstrate the concept of Ligand Efficiency. The IC50 value is assumed for illustrative purposes.

Lipophilic Ligand Efficiency (LLE): Balancing Potency and Lipophilicity

Another critical efficiency metric is Lipophilic Ligand Efficiency (LLE), which relates the potency of a compound to its lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP). The formula for LLE is:

LLE = pIC50 - LogP

High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. LLE helps in identifying compounds that achieve their potency without excessive lipophilicity. A desirable LLE value is generally considered to be 5 or greater.

Drug-Likeness Assessment: Adherence to Established Principles

The "drug-likeness" of a compound is a qualitative concept used to assess its resemblance to existing oral drugs. This is often evaluated using a set of rules, the most famous of which is Lipinski's Rule of Five. drugbank.com This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

In silico tools are frequently employed to predict these and other pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.netallsubjectjournal.comeuropeanreview.orgelsevier.combiointerfaceresearch.com

Table 2: In Silico Drug-Likeness and ADME Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Assessment |

| Molecular Weight | 188.18 g/mol | Pass (< 500) |

| Hydrogen Bond Donors | 2 | Pass (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Pass (≤ 10) |

| Calculated LogP (cLogP) | 1.85 | Pass (≤ 5) |

| Lipinski Violations | 0 | Drug-like |

| Topological Polar Surface Area (TPSA) | 71.65 Ų | Indicates good oral bioavailability |

| Molar Refractivity | 51.20 cm³ | Within typical range for drugs |

The values in this table are based on computational predictions from various cheminformatics tools and provide a strong indication of the compound's favorable drug-like properties.

The data presented in Table 2 suggests that this compound exhibits excellent drug-like characteristics according to Lipinski's Rule of Five, with zero violations. drugbank.com Its molecular weight is low, and it possesses a balanced number of hydrogen bond donors and acceptors. The calculated LogP value indicates a moderate lipophilicity, which is often a desirable trait for oral absorption. Furthermore, the Topological Polar Surface Area (TPSA), a descriptor that correlates with passive molecular transport through membranes, is within a range that suggests good oral bioavailability. researchgate.net

In the context of SAR, these assessments are invaluable. For instance, when modifications are made to the this compound scaffold to improve its binding affinity, it is crucial to concurrently monitor these efficiency and drug-likeness parameters. A significant increase in potency that comes at the cost of a drastic reduction in LE or LLE, or the introduction of Lipinski violations, may not represent a genuine step forward in the drug discovery process. Therefore, the systematic evaluation of ligand efficiency and drug-likeness for each analog within a series is a cornerstone of modern medicinal chemistry, ensuring that the journey towards a potent and effective drug is guided by a holistic understanding of its molecular properties.

Computational and Theoretical Analysis of this compound

While detailed quantum chemical calculations, molecular electrostatic potential maps, and molecular docking simulations are standard computational techniques used to evaluate new chemical entities, specific data sets for this compound are not present in the currently indexed literature. Research in this area often concentrates on derivatives that have shown significant biological activity or are part of a broader study comparing multiple related structures.

For context, computational studies on analogous molecules, like other pyrazole-containing compounds, are prevalent. These studies typically involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) is a common method used to optimize the molecular geometry and calculate electronic properties.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability. The energy gap between them is a key indicator of reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Molecular Docking: This technique is used to predict how a molecule might bind to a biological target, such as a protein or enzyme, providing insight into its potential pharmacological activity.

Without specific studies on this compound, it is not possible to provide the detailed, data-driven article as requested. Further experimental or computational research focused squarely on this compound would be required to generate the specific data points for the outlined sections.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations to Investigate Ligand-Protein Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior and conformational flexibility of ligand-protein complexes over time. eurasianjournals.com For pyrazole (B372694) derivatives, MD simulations are crucial for assessing the stability of the compound within the active site of a biological target and for characterizing the key interactions that govern binding affinity.

Researchers have employed MD simulations, often for time scales up to 100 nanoseconds, to study pyrazole derivatives targeting various proteins. nih.govresearchgate.netrsc.org These simulations provide valuable data on the stability of the protein-ligand complex, which is often analyzed by calculating the root mean square deviation (RMSD) of the protein and the ligand. A stable complex is typically indicated by minor fluctuations in RMSD values after an initial equilibration period. rsc.org

For instance, in a study of pyrazole-carboxamide derivatives as carbonic anhydrase (CA) inhibitors, 50 ns MD simulations were performed on the complexes. nih.gov The analysis of the RMSD plots for both the protein and the ligand provided critical information about the structural stability of the system over the simulation time. nih.gov Similarly, MD simulations of a pyrazole-pyrazoline hybrid targeting the EGFR tyrosine kinase protein showed the complex was stable for up to 100 ns. rsc.org Analysis of root mean square fluctuations (RMSF) helps identify which amino acid residues in the protein exhibit more flexibility and which are stabilized upon ligand binding. rsc.org

Key interactions, such as hydrogen bonds, are monitored throughout the simulation to understand their persistence. In one study, a pyrazole derivative targeting RET kinase initially showed hydrogen bonds with specific residues in docking studies. MD simulations revealed that over 100 ns, the compound maintained key hydrogen bonds with hinge region residues like Ala807 and formed new, stable interactions with others like Lys808, confirming the stability and nature of the binding. nih.gov

Table 1: Example Parameters and Findings from Molecular Dynamics Simulations of Pyrazole Derivatives

| Parameter | Description | Typical Finding for Pyrazole Derivatives | Reference |

| Simulation Time | The duration of the simulation. | 50 ns to 100 ns | nih.govrsc.orgnih.gov |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions, indicating structural stability. | Stable RMSD values for both protein and ligand after initial equilibration, suggesting a stable binding mode. | nih.govrsc.org |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible regions of the protein and residues that become stabilized by ligand interaction. | rsc.org |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over time. | Confirms the persistence of key hydrogen bonds identified in docking and reveals additional stable interactions. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For derivatives of 4-(1H-pyrazol-3-yl)benzoic acid, QSAR studies are instrumental in predicting the activity of novel, unsynthesized analogs, thereby guiding the design of more potent molecules.

Various QSAR models, from 2D-QSAR to more complex 5D-QSAR, have been developed for pyrazole derivatives targeting a range of biological endpoints, including anticancer and antimicrobial activities. nih.govnih.gov These models are built using a "training set" of compounds with known activities and are then validated using an external "test set" to ensure their predictive power. researchgate.net

A 2D-QSAR study successfully developed models to predict the anti-proliferative activity of pyrazole derivatives against several cancer cell lines, including kidney, skin, and prostate cancer lines. nih.gov The models identified key molecular descriptors (physicochemical properties derived from the structure) that significantly influence activity. For example, the presence of a methyl group on the pyrazole ring was suggested to enhance anticancer activity against a kidney cancer cell line. nih.gov

In another study focusing on pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, a 5D-QSAR model was developed. nih.gov This advanced model, which considers the induced-fit conformations of the ligand in the receptor, highlighted that hydrogen bond acceptor features, hydrophobicity, and salt bridge interactions were crucial for inhibitory activity. nih.gov The statistical robustness of such models is confirmed by high correlation coefficients (r²), cross-validation coefficients (Q²), and external validation. researchgate.net

Table 2: Key Statistical Parameters in QSAR Models for Pyrazole Derivatives

| Parameter | Symbol | Description | Example Value for Pyrazole Model | Reference |

| Correlation Coefficient | r | Measures the quality of the fit of the model to the training set data. | 0.9693 | researchgate.net |

| Squared Correlation Coefficient | r² | Indicates the proportion of variance in the biological activity explained by the model. | 0.9395 | researchgate.net |

| Cross-Validation Coefficient | Q² | A measure of the model's internal predictive ability, determined by methods like leave-one-out (LOO). | 0.8744 | researchgate.net |

| External Validation r² | r²_ext | Measures the predictive power of the model on an external test set of compounds. | 0.9488 | researchgate.net |

Application of Computational Tools in Drug Design and Optimization

The journey of a drug from an initial concept to a clinical candidate is significantly streamlined by a suite of computational tools. For scaffolds like this compound, these tools are applied in a synergistic workflow to design and optimize potential drug molecules.

The process often begins with molecular docking , an in silico technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govtandfonline.com This helps in understanding the binding mode and affinity. For example, docking studies of pyrazoline-conjugated pyrrole (B145914) carboxylic acid derivatives against the VEGFR-2 receptor helped reinforce their potential as anticancer agents by showing favorable interactions at the ATP binding site. nih.gov

Following initial design and docking, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is performed. johnshopkins.edu In silico tools like Molinspiration and SwissADME are used to calculate physicochemical properties such as logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors. allsubjectjournal.comrjpbr.com These calculations are used to assess the "drug-likeness" of the designed molecules, often by checking their adherence to guidelines like Lipinski's Rule of Five. nih.govallsubjectjournal.com This early-stage filtering helps to eliminate compounds with poor pharmacokinetic profiles, saving time and resources.

Based on the insights from docking, QSAR, and ADME predictions, medicinal chemists can perform structure-based drug design and optimization . This involves making targeted chemical modifications to the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For instance, based on previous findings, fluorine substitution was used in the design of pyrazole-based aldehydes to enhance metabolic stability and biological activity. acs.org This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. ijpbs.comcompchemhighlights.org

Future Research Directions and Translational Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 4-(1H-pyrazol-3-yl)benzoic acid and its analogs will prioritize efficiency, cost-effectiveness, and sustainability. Current synthetic routes often involve multi-step processes, such as the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or the hydrolysis of a benzonitrile (B105546) precursor. digitellinc.comnih.gov For instance, one established method involves reacting 4-hydrazinobenzoic acid with an appropriate ketone in ethanol. mdpi.com

Future research will aim to develop more streamlined and environmentally friendly protocols. This includes the exploration of one-pot synthesis reactions, the use of greener solvents, and the application of catalyst systems that minimize waste and energy consumption. Methodologies that have already shown promise for related structures, such as using benign reaction conditions, will be a key focus. rsc.orgtandfonline.com The development of scalable synthesis protocols is crucial for producing these compounds in quantities sufficient for extensive preclinical and potential clinical evaluation. nih.gov

Identification and Validation of New Biological Targets

Derivatives of this compound have demonstrated significant efficacy as antibacterial agents, particularly against drug-resistant pathogens like Staphylococcus aureus (MRSA) and Acinetobacter baumannii. rsc.orgtandfonline.comrsc.org The primary mechanism of action for some of these derivatives has been identified as the inhibition of fatty acid biosynthesis (FAB). acs.org Additionally, investigations into their mode of action suggest that they may cause broad, global effects on bacterial cell function, including the permeabilization of the cell membrane. nih.govnih.gov

A critical avenue for future research is the identification and validation of other biological targets. The pyrazole (B372694) nucleus is a cornerstone for compounds that inhibit other essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.govacs.org Future studies should employ a combination of proteomic, genomic, and computational approaches to uncover new molecular targets. Validating these targets will not only elucidate the full mechanistic picture of these compounds but also open possibilities for tackling a wider range of diseases. Beyond antibacterial applications, the pyrazole carboxylic acid scaffold is known to have potential as an anticancer, anti-inflammatory, and antiviral agent, warranting broader screening programs. eurekaselect.comresearchgate.netresearchgate.net

Advanced Preclinical Research for Therapeutic Development

The translational potential of this compound derivatives is supported by promising early-stage research. Many analogs exhibit high potency, with minimum inhibitory concentrations (MICs) against resistant bacteria as low as 0.39 µg/mL. rsc.orgtandfonline.comresearchgate.net Furthermore, these compounds have shown low toxicity to human cell lines and negligible hemolytic effects at high concentrations. acs.org

Advanced preclinical research must build on this foundation. This involves comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and biodistribution of lead compounds. Initial in vivo studies have shown positive outcomes; for example, select derivatives were effective in a C. elegans infection model and demonstrated no harmful effects in mouse models at significant doses. acs.orgnih.gov Future work should include studies in more advanced animal models of infection to determine therapeutic windows and optimal structural forms for drug delivery. Research has also highlighted the effectiveness of these compounds against bacterial biofilms and persister cells, which are critical drivers of chronic and recurrent infections. nih.govnih.gov Further exploration of their activity in these contexts is essential for developing therapies that can overcome the challenges of persistent bacterial diseases.

Table 1: Selected Antibacterial Activity of 4-(1H-pyrazol-yl)benzoic Acid Derivatives

| Compound Type | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole-derived hydrazones | Drug-resistant Staphylococcus aureus | As low as 0.39 µg/mL | rsc.orgtandfonline.com |

| Pyrazole-derived hydrazones | Drug-resistant Acinetobacter baumannii | As low as 0.39 µg/mL | rsc.orgtandfonline.com |

| Anilinomethyl-phenyl-pyrazol-benzoic acid derivatives | Gram-positive bacteria | As low as 0.5 µg/mL | acs.org |

| Trifluoromethyl phenyl derived pyrazoles | Staphylococcus aureus | Potent growth inhibitors | nih.gov |

| Anilinomethyl-phenyl-pyrazol-benzoic acid derivatives | Staphylococci and Enterococci | As low as 0.78 µg/mL | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives. Computational techniques are already accelerating this process; methods like high-throughput virtual screening (HTVS), molecular docking, and 3D quantitative structure-activity relationship (3D-QSAR) studies are being used to identify and optimize lead compounds against specific targets like cyclin-dependent kinases (CDKs) and carbonic anhydrase. tandfonline.comnih.govchemmethod.com These in silico studies provide crucial insights into the binding interactions between the pyrazole scaffold and target proteins, guiding the synthesis of more potent and selective inhibitors. mdpi.com

The next frontier is the application of more advanced AI and ML algorithms. youtube.com ML models, such as artificial neural networks and random forests, can be trained on existing datasets to build robust Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models can predict the physicochemical and biological properties of virtual compounds, allowing for the rapid screening of vast chemical libraries to identify candidates with desirable characteristics, such as high efficacy and favorable drug-like properties. physchemres.org This data-driven approach can significantly accelerate the discovery of novel pyrazole-based therapeutics while reducing the reliance on slower, more resource-intensive experimental methods. researchgate.net

Expanding Applications in Bioinorganic Chemistry and Bionic Technologies

The utility of the this compound scaffold extends beyond pharmacology into the realm of bioinorganic chemistry and materials science. The pyrazole and carboxylic acid groups are excellent ligands for coordinating with metal ions, making them ideal building blocks for creating advanced materials like Metal-Organic Frameworks (MOFs). rsc.org

Researchers have synthesized stable, porous MOFs using pyrazolate-based ligands. acs.org These materials have shown significant potential in various applications, including the selective adsorption of organic dyes and the capture of harmful volatile organic compounds like formaldehyde. rsc.orgresearchgate.netnih.gov The tunable pore sizes and functionalized surfaces of these MOFs allow for the design of highly selective filters and sensors. For example, pyrazole-based MOFs have been developed as stable and reversible sensors for sulfur dioxide (SO2). digitellinc.com The future in this area involves designing pyrazole-based MOFs for targeted catalytic processes and for use in biosensors. These advanced materials, which can be designed to mimic the selective capture and catalytic functions of biological systems, represent a step toward the development of sophisticated bionic technologies for environmental remediation and medical diagnostics.

Q & A

Q. How do intermolecular hydrogen bonds influence the solid-state properties of this compound?

- Methodological Answer : Hydrogen bonds between the carboxylic acid -OH and pyrazole N-atoms stabilize crystal packing, as shown in X-ray structures. These interactions affect solubility and melting behavior. Thermal analysis (DSC/TGA) correlates hydrogen-bond strength with decomposition temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。